Dacarbazine
Overview
Description
Mechanism of Action
Target of Action
Dacarbazine is an antineoplastic agent used to treat malignant melanoma and Hodgkin’s disease . The primary targets of this compound are cancer cells, specifically melanoma cells and the cells involved in Hodgkin’s disease .
Mode of Action
It appears to exert cytotoxic effects via its action as an alkylating agent . Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups .
Biochemical Pathways
This compound is a synthetic analog of naturally occurring purine precursor 5-amino-1H-imidazole-4-carboxamide (AIC) . It works by sticking to the cancer cell’s DNA and damaging it . DNA makes up genes, which control everything cells do. If the DNA is damaged, the cancer cell cannot divide and make more cancer cells .
Pharmacokinetics
After intravenous administration of this compound, the volume of distribution exceeds total body water content suggesting localization in some body tissue, probably the liver . The bioavailability of this compound is 100% . It undergoes extensive metabolism and has an elimination half-life of 5 hours . Approximately 40% of this compound is excreted in the urine as unchanged drug .
Result of Action
The result of this compound’s action is the slowing or stopping of the growth of cancer cells in the body . By damaging the DNA of cancer cells, this compound prevents these cells from dividing and proliferating, thereby inhibiting the progression of the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors during its formulation. For instance, the process parameters such as homogenization speed, duration, and temperature during the preparation of this compound-loaded cubosomes can significantly impact the particle size and encapsulation efficiency . These factors can, in turn, affect the bioavailability and therapeutic efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Dacarbazine is a synthetic analog of the naturally occurring purine precursor 5-amino-1H-imidazole-4-carboxamide (AIC) . It interacts with various enzymes and proteins in the body. The drug undergoes activation via cytochrome P450 in the liver to form the reactive compound, methyltriazenoimidazole carboxamide (MTIC) . The cytotoxicity of MTIC is thought to be due primarily to the formation of methylcarbonium ions that attack nucleophilic groups in DNA .
Cellular Effects
This compound exerts its effects on various types of cells, particularly cancer cells. It works by sticking to the cancer cell’s DNA and damaging it . This damage to the DNA prevents the cancer cell from dividing and creating more cancer cells . This compound commonly causes low blood cell counts, including white blood cells (WBCs), red blood cells (RBCs), and platelets . This can lead to problems like fatigue (from low RBCs) and higher risk for bleeding (from low platelets). It can also raise the risk for serious and life-threatening infections (from low WBCs) .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into an active form that can interact with DNA. This compound is activated by liver microsomal enzymes to monomethyl triazeno imidazole carboxamide (MTIC), which is an alkylating compound . It causes methylation, modification, and cross-linking of DNA, thus inhibiting DNA, RNA, and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. After intravenous administration, the volume of distribution of this compound exceeds total body water content, suggesting localization in some body tissue, probably the liver . This compound is subject to renal tubular secretion rather than glomerular filtration . In humans, this compound is extensively degraded, with 20-50% excreted unchanged in urine and 12-24% as aminoimidazole carboxamide (AIC) .
Metabolic Pathways
This compound is metabolized primarily in the liver, principally via CYP 1A2, and secondarily by CYP 2E1 . The principle liver enzyme responsible for this compound metabolism in humans is CYP 1A2, but CYP 2E1 may participate when CYP 1A2 expression is low .
Transport and Distribution
After intravenous administration of this compound, the volume of distribution exceeds total body water content, suggesting localization in some body tissue, probably the liver . This suggests that this compound is transported and distributed within cells and tissues, likely through the bloodstream.
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound or its active metabolite MTIC interacts with DNA within the nucleus of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Dacarbazine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 5-amino-1H-imidazole-4-carboxamide with nitrous acid to form 5-diazoimidazole-4-carboxamide. This intermediate is then reacted with dimethylamine to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced in vials containing 100 and 200 milligrams of the drug along with anhydrous citric acid and mannitol. The vials are reconstituted with sterile water for injection to yield solutions containing 10 milligrams per milliliter of this compound . The reconstituted solutions are stable for up to 24 hours at room temperature and up to 96 hours under refrigeration when protected from light .
Chemical Reactions Analysis
Types of Reactions: Dacarbazine undergoes various chemical reactions, including photodegradation, which is influenced by environmental pH . The drug is highly photosensitive, and its photodegradation products can cause adverse reactions such as pain at the injection site, nausea, vomiting, and hepatic toxicity .
Common Reagents and Conditions: The photodegradation of this compound is monitored using UV-Vis absorbance spectra recorded during irradiation by an artificial lighting source. The reaction is influenced by pH levels ranging from 2 to 12 .
Major Products Formed: The major photodegradation product of this compound is 2-azahypoxanthine . Other photoproducts may form depending on the pH and experimental conditions .
Scientific Research Applications
Dacarbazine has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as an antineoplastic agent in cancer therapy, especially for treating metastatic melanoma and Hodgkin’s lymphoma . Researchers are exploring various strategies to optimize this compound therapy, such as designing laser-triggered delivery systems based on β-cyclodextrin and plasmonic gold nanoparticles to improve its solubility, stability, and specificity . Additionally, studies have shown that combining this compound with hyperthermia can enhance its cytotoxic effects on melanoma cells .
Comparison with Similar Compounds
- Procarbazine
- Temozolomide
- Carmustine
Dacarbazine’s unique properties, such as its specific mechanism of action and reduced teratogenic effects, make it a valuable chemotherapeutic agent in the treatment of various cancers.
Properties
IUPAC Name |
4-(dimethylaminodiazenyl)-1H-imidazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | DACARBAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20085 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020369 | |
Record name | Dacarbazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992), Solid | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | DACARBAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20085 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Dacarbazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp), 1.36e+00 g/L | |
Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 204 (1981) | |
Record name | DACARBAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20085 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 204 (1981) | |
Record name | DACARBAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 204 (1981) | |
Record name | Dacarbazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... ., ...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE..., Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... . | |
Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 209 (1981) | |
Record name | DACARBAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
IVORY MICROCRYSTALINE SUBSTANCE | |
CAS No. |
4342-03-4 | |
Record name | DACARBAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20085 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dacarbazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4342-03-4 | |
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Record name | Dacarbazine | |
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Record name | Dacarbazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.179 | |
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Record name | DACARBAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dacarbazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition) | |
Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 203 (1981) | |
Record name | DACARBAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20085 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 203 (1981) | |
Record name | DACARBAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 203 (1981) | |
Record name | Dacarbazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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